(1s,3s)-1-(difluoromethyl)-3-(hydroxymethyl)cyclobutan-1-ol, trans
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Overview
Description
(1s,3s)-1-(difluoromethyl)-3-(hydroxymethyl)cyclobutan-1-ol, trans is a cyclobutane derivative characterized by the presence of difluoromethyl and hydroxymethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1s,3s)-1-(difluoromethyl)-3-(hydroxymethyl)cyclobutan-1-ol, trans typically involves the cyclization of appropriate precursors under specific conditions. Common synthetic routes may include:
Cyclization Reactions: Using difluoromethyl and hydroxymethyl precursors in the presence of catalysts.
Reaction Conditions: Specific temperature, pressure, and solvent conditions to facilitate the cyclization process.
Industrial Production Methods
Industrial production methods may involve scaling up the synthetic routes using continuous flow reactors or batch processes. Optimization of reaction conditions and purification techniques is crucial for achieving high yields and purity.
Chemical Reactions Analysis
Types of Reactions
(1s,3s)-1-(difluoromethyl)-3-(hydroxymethyl)cyclobutan-1-ol, trans can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxymethyl groups to carboxyl groups.
Reduction: Reduction of difluoromethyl groups to methyl groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halogens or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield simpler hydrocarbons.
Scientific Research Applications
Chemistry
In chemistry, (1s,3s)-1-(difluoromethyl)-3-(hydroxymethyl)cyclobutan-1-ol, trans can be used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology
In biology, this compound may be studied for its potential biological activity. Cyclobutane derivatives are often investigated for their interactions with biological targets, such as enzymes or receptors.
Medicine
In medicine, this compound may have potential therapeutic applications. Its unique chemical properties could be leveraged to develop new drugs or treatments for various diseases.
Industry
In industry, this compound may be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of (1s,3s)-1-(difluoromethyl)-3-(hydroxymethyl)cyclobutan-1-ol, trans involves its interaction with specific molecular targets. These interactions can lead to various biological effects, depending on the pathways involved. For example, it may inhibit or activate certain enzymes, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
Cyclobutanol: A simpler cyclobutane derivative with a hydroxyl group.
Difluoromethylcyclobutane: A cyclobutane derivative with a difluoromethyl group.
Hydroxymethylcyclobutane: A cyclobutane derivative with a hydroxymethyl group.
Uniqueness
(1s,3s)-1-(difluoromethyl)-3-(hydroxymethyl)cyclobutan-1-ol, trans is unique due to the presence of both difluoromethyl and hydroxymethyl groups in a trans configuration. This unique structure may confer distinct chemical and biological properties compared to other cyclobutane derivatives.
Properties
CAS No. |
2703779-54-6 |
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Molecular Formula |
C6H10F2O2 |
Molecular Weight |
152.1 |
Purity |
95 |
Origin of Product |
United States |
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